1,2,6-Trimethylpiperazine

説明

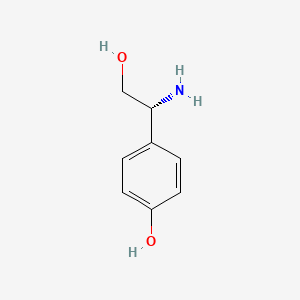

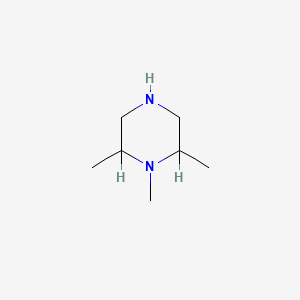

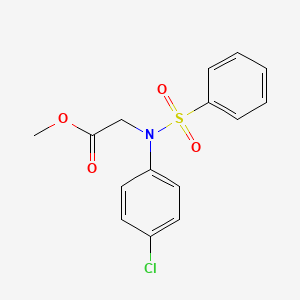

1,2,6-Trimethylpiperazine is a chemical compound with the empirical formula C7H16N2 and a molecular weight of 128.22 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting properties due to its unique structure.

Molecular Structure Analysis

1,2,6-Trimethylpiperazine features a piperazine ring with three methyl groups attached at positions 1, 2, and 6. The stereochemistry of the molecule is (2R,6S) , indicating the configuration of the chiral centers. The SMILES notation for 1,2,6-Trimethylpiperazine is C[C@H]1CNCC@HC .

科学的研究の応用

Medicinal Chemistry and Drug Development

1,2,6-Trimethylpiperazine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for drug candidates due to its unique three-dimensional structure. By modifying the substituents on the piperazine ring, scientists can create compounds with specific pharmacological properties. For example, it has been investigated in the context of antiviral, antibacterial, and antitumor agents .

Chiral Synthesis and Asymmetric Catalysis

Chiral piperazines play a crucial role in asymmetric synthesis. The (2R,6S)-stereoisomer of 1,2,6-trimethylpiperazine is particularly interesting. It can serve as a chiral auxiliary or ligand in asymmetric transformations. Researchers have employed it in aza-Michael additions and other reactions to achieve high enantioselectivity .

Materials Science and Coordination Chemistry

1,2,6-Trimethylpiperazine can coordinate with metal ions, forming stable complexes. These complexes find applications in materials science, catalysis, and molecular recognition. Researchers investigate their luminescent properties, magnetic behavior, and host-guest interactions. The ligand’s flexibility allows for diverse coordination geometries .

Organic Synthesis and Ring-Opening Reactions

The piperazine ring undergoes ring-opening reactions, leading to functionalized products. Researchers have explored its reactivity in nucleophilic substitutions, cyclizations, and rearrangements. These reactions enable the synthesis of complex organic molecules and heterocycles .

Polymer Chemistry and Crosslinking Agents

1,2,6-Trimethylpiperazine acts as a crosslinking agent in polymer chemistry. It participates in the formation of polymeric networks, enhancing material properties such as mechanical strength and thermal stability. Applications include coatings, adhesives, and elastomers .

Biological Studies and Protein Stabilization

Researchers have investigated the use of 1,2,6-trimethylpiperazine in protein stabilization. It can prevent protein aggregation and denaturation, making it relevant in biopharmaceuticals and enzyme studies. The compound’s ability to interact with hydrophobic regions of proteins contributes to its effectiveness .

特性

IUPAC Name |

1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,6-Trimethylpiperazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)

![1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione](/img/structure/B3136571.png)

![2-{[2-(2-Bromophenoxy)ethyl]amino}ethanol](/img/structure/B3136574.png)